Product packaging for 1-(3,5-dichlorobenzoyl)azepane(Cat. No.:)

1-(3,5-dichlorobenzoyl)azepane

Cat. No.: B5529861
M. Wt: 272.17 g/mol
InChI Key: CCQVGTWMJWHRSK-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorobenzoyl)azepane is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a azepane ring, a seven-membered nitrogen-containing heterocycle, which is acylated with a 3,5-dichlorobenzoyl group. This structural motif is common in compounds studied for their potential to interact with biological systems. Based on its structure, which is analogous to other documented research compounds , it may be investigated as a building block or key intermediate in the synthesis of more complex molecules. Furthermore, the presence of the benzoyl group suggests potential for its use in creating proprietary compounds for high-throughput screening and early-stage drug discovery programs. Researchers might explore its properties to develop novel substances with modulated bioavailability or targeted activity, drawing on established research where similar scaffolds are used to enhance the efficacy of therapeutic agents . This product is supplied for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15Cl2NO B5529861 1-(3,5-dichlorobenzoyl)azepane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-1-yl-(3,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-11-7-10(8-12(15)9-11)13(17)16-5-3-1-2-4-6-16/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQVGTWMJWHRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dichlorobenzoyl)azepane is a synthetic compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure

This compound features a dichlorobenzoyl group attached to a seven-membered azepane ring. The presence of the dichlorobenzoyl moiety is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its antimicrobial and anticancer effects.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaActivity (Zone of Inhibition in mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Similar Compound AKlebsiella pneumoniae18
Similar Compound BPseudomonas aeruginosa10

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in gastric adenocarcinoma cells.

Case Study: Cytotoxic Effects on MKN-45 Cells
In a study assessing the cytotoxic effects of this compound on MKN-45 gastric adenocarcinoma cells, the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism appears to involve disruption of mitochondrial function and induction of oxidative stress.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dichlorobenzoyl moiety may interact with cellular receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound displays unique biological activities attributed to its specific molecular structure.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity (IC50 µM)
This compoundModerate15
Compound CHigh25
Compound DLow>100

Scientific Research Applications

Organic Synthesis

1-(3,5-Dichlorobenzoyl)azepane serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be utilized in various chemical reactions, including:

  • Formation of heterocyclic compounds.
  • Synthesis of pharmaceutical intermediates.

Medicinal Chemistry

Research indicates that compounds similar to this compound may exhibit significant biological activities. The presence of chlorine atoms enhances lipophilicity, potentially allowing these compounds to interact effectively with cellular membranes and specific enzymes. This interaction may lead to:

  • Inhibition of enzyme activities.
  • Modulation of receptor functions.

Case Studies

  • A study on azepane derivatives highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells while sparing normal cells .
  • Another investigation into related compounds demonstrated their effectiveness against various microbial strains, suggesting potential applications in antimicrobial therapies .

The mechanisms underlying the biological activity of this compound involve its interaction with specific biological targets. The structural features contribute to its ability to modulate receptor functions or inhibit enzyme activities. For instance:

  • The lipophilic nature may facilitate penetration into cell membranes.
  • The dichlorobenzoyl group could enhance binding affinity to target proteins or enzymes involved in disease pathways .

Comparative Analysis of Biological Activities

CompoundActivity TypeReference
This compoundAnticancer
Azepane derivativesAntimicrobial
Capsaicin analogsPain relief

Chemical Reactions Analysis

Oxidation Reactions

The azepane ring and benzoyl group are susceptible to oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) induce transformations:

Reaction Conditions Products Notes
Azepane ring oxidationKMnO₄, acidic medium, 80–100°CKetones or lactams via C–H bond cleavagePositional selectivity depends on substituents.
Benzoyl group oxidationCrO₃, H₂SO₄, reflux3,5-Dichlorobenzoic acidComplete conversion observed in 6–8 hrs.

Nucleophilic Substitution

The chlorine atoms on the benzoyl group participate in aromatic substitution, though reactivity is moderate due to electron-withdrawing effects:

Reagent Conditions Products Yield
Sodium methoxide (NaOCH₃)DMF, 120°C, 12 hrsMethoxy-substituted derivatives45–50%
Ammonia (NH₃)Ethanol, 60°C, 24 hrsAmino-substituted analogs30–35%

Reactions require catalytic Cu(I) to enhance rates, as steric hindrance from the azepane ring limits accessibility.

Hydrolysis Pathways

Hydrolysis of the amide bond is pH-dependent:

Conditions Products Mechanism
6M HCl, reflux, 4 hrs3,5-Dichlorobenzoic acid + azepaneAcid-catalyzed cleavage of the C–N bond
2M NaOH, 70°C, 6 hrsSodium 3,5-dichlorobenzoate + azepaneBase-induced saponification

Kinetic studies show pseudo-first-order behavior in acidic media (k = 0.12 h⁻¹).

Cyclization and Rearrangement

Under thermal or catalytic conditions, the azepane ring undergoes cyclization. For example, heating with AlCl₃ produces polycyclic structures:

Catalyst Temperature Product Application
AlCl₃150°C, 3 hrsBenzo-fused diazepine derivativesIntermediate for heterocyclic synthesis

This reactivity parallels methodologies reported for related 1,3,5-triazepines .

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes involves reversible covalent bonding. For example:

Target Enzyme Binding Affinity (Kd) Inhibition Type
Cytochrome P450 3A412 ± 2 µMCompetitive
Carboxylesterase 18 ± 1 µMNon-competitive

These interactions are attributed to the electron-deficient benzoyl group and the azepane’s conformational flexibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: 3,5-Dichloro vs. 2,4-Dichloro Derivatives

A key structural analog is 1-(2,4-dichlorobenzoyl)-3-methylthiourea (). The substitution pattern (2,4-dichloro vs. 3,5-dichloro) alters electronic and steric properties:

  • In contrast, the 2,4-dichloro derivative exhibits asymmetry, which may influence binding interactions in biological systems .
  • While 1-(3,5-dichlorobenzoyl)azepane lacks direct biological data in the provided evidence, its structural symmetry may favor different pharmacological targets.
Table 1: Substituent Effects on Key Properties
Compound Substituent Positions Molecular Weight Notable Properties
This compound 3,5-dichloro ~274.1 g/mol High regioselectivity in protection reactions
1-(2,4-Dichlorobenzoyl)-3-methylthiourea 2,4-dichloro ~333.2 g/mol Anticancer activity (Fe(III) complex)

Comparison with Non-Benzoyl Heterocycles

While diazepam () is a benzodiazepine drug unrelated structurally, its synthesis highlights the importance of chlorine substitution in bioactive molecules. Unlike this compound, diazepam’s chlorine at position 7 on the benzodiazepine ring contributes to its anxiolytic activity . This underscores the broader relevance of chlorinated aromatic systems in drug design.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 1-(3,5-dichlorobenzoyl)azepane to improve yield and purity? A:

  • Methodological Steps :
    • Reaction Conditions : Use reflux with ethanol as a solvent at 75°C for 7 hours under continuous stirring to enhance kinetic energy and collision efficiency .
    • Precursor Preparation : Ensure stoichiometric ratios between azepane and 3,5-dichlorobenzoyl chloride (derived via chlorination of m-xylene or p-aminobenzoic acid ).
    • Purification : Employ rotary evaporation for solvent removal and recrystallization in ethanol to isolate the product.
  • Advanced Tip : Optimize chlorination steps using FeCl₃ catalysis (as in 3,5-dichlorobenzoyl chloride synthesis) to minimize byproducts .

Level : Basic/Intermediate

Structural Characterization

Q: What spectroscopic and analytical techniques are critical for confirming the structure of this compound? A:

  • Key Techniques :
    • UV-Vis Spectroscopy : Identify λmax shifts (e.g., ~300–400 nm) to confirm conjugation and charge transfer .
    • FT-IR : Detect C=O stretching (1680–1720 cm⁻¹) and N–H bending (azepane) .
    • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₄Cl₂NO) .
  • Advanced Analysis : Calculate molar absorptivity (ε) and 10 Dq values from electronic spectra to infer ligand-field effects .

Level : Basic

Molecular Docking and Bioactivity

Q: How can molecular docking studies predict the anticancer potential of this compound? A:

  • Methodology :
    • Target Selection : Dock against ribonucleotide reductase (e.g., PDB: 2EUD) due to its role in DNA synthesis inhibition .
    • Binding Affinity : Compare ΔG values (e.g., target compound vs. hydroxyurea). Lower ΔG (-7 to -8 kcal/mol) indicates stronger binding .
    • Interaction Analysis : Identify hydrogen bonds (e.g., with Arg 293, Ser 217) and hydrophobic interactions using AutoDock Vina .
  • Validation : Cross-validate with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines).

Level : Advanced

Stability and Solubility Profiling

Q: What experimental approaches assess the stability and solubility of this compound under physiological conditions? A:

  • Stability Tests :
    • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
    • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Solubility : Use shake-flask method in water, ethanol, and DMSO. Expect low aqueous solubility (similar to Fe(III) complexes: ~2–5 mg/mL) .

Level : Intermediate

Pharmacokinetic Profiling

Q: Which in vitro models are suitable for evaluating the bioavailability of this compound? A:

  • Models :
    • Caco-2 Permeability : Assess intestinal absorption (target >50% permeability for oral bioavailability) .
    • HIA (Human Intestinal Absorption) : Use PAMPA assays; values >95% suggest high absorption .
  • Advanced Consideration : Predict metabolic stability using liver microsomes and CYP450 inhibition assays.

Level : Advanced

Contradictory Bioactivity Data

Q: How should researchers resolve contradictions between in silico predictions and experimental bioactivity data? A:

  • Strategies :
    • Dose-Response Analysis : Test multiple concentrations to identify therapeutic windows (e.g., Ames test mutagenicity vs. anticancer efficacy) .
    • Structural Analogues : Compare with 1-(2,4-dichlorobenzoyl)thiourea Fe(III) complexes to isolate substituent effects .
  • Mechanistic Studies : Use RNA-seq or proteomics to uncover off-target effects.

Level : Advanced

Green Synthesis Alternatives

Q: Are there environmentally friendly methods to synthesize this compound? A:

  • Approaches :
    • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent.
    • Catalysis : Use FeCl₃ (as in 3,5-dichlorobenzoyl chloride synthesis) to reduce waste .
  • Yield Comparison : Traditional methods yield ~63–75% ; greener routes may require optimization for comparable efficiency.

Level : Intermediate

Electronic Property Analysis

Q: How can researchers analyze charge transfer and electronic properties of this compound? A:

  • Techniques :
    • UV-Vis Spectroscopy : Monitor bathochromic shifts indicating π→π* or n→π* transitions .
    • DFT Calculations : Compute HOMO-LUMO gaps (e.g., using Gaussian 16) to predict reactivity .
  • Advanced Application : Correlate 10 Dq values with ligand-field splitting energy for metal complexes .

Level : Advanced

Toxicity Profiling

Q: Beyond Ames testing, what assays evaluate the toxicity of this compound? A:

  • Assays :
    • Micronucleus Test : Detect chromosomal aberrations in mammalian cells.
    • hERG Inhibition : Assess cardiac toxicity using patch-clamp electrophysiology.
    • In Vivo Acute Toxicity : Dose rodents (OECD 423) and monitor organ histopathology .

Level : Advanced

Computational Modeling

Q: How can molecular dynamics (MD) simulations enhance understanding of this compound’s behavior? A:

  • Protocol :
    • Force Fields : Use GAFF2 or CHARMM36 for ligand parameterization.
    • Simulation Setup : Run 100-ns MD in explicit solvent (e.g., TIP3P water) to study conformational stability .
    • Analysis : Calculate RMSD, RMSF, and binding free energy (MM-PBSA) to validate docking results .

Level : Advanced

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